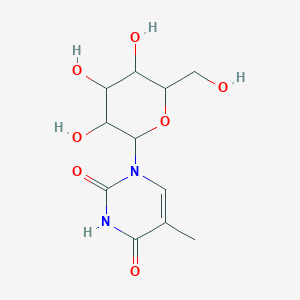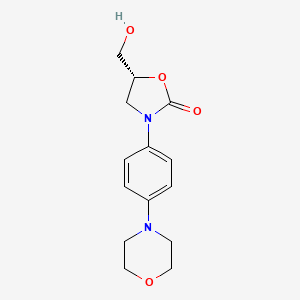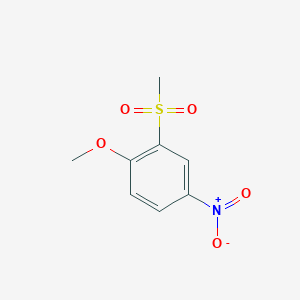
Ethyl 12-fluororetinoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 12-fluororetinoate is an organic compound with the molecular formula C22H31FO2. It is a derivative of retinoic acid, which is a metabolite of vitamin A. This compound is characterized by the presence of a fluorine atom at the 12th position of the retinoate structure, which imparts unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 12-fluororetinoate typically involves the fluorination of retinoic acid derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as cesium fluoride (CsF), is used to replace a leaving group at the 12th position of the retinoate structure . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the sensitive retinoate structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 12-fluororetinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 12-fluororetinoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Industry: It is used in the development of fluorescent probes for bioimaging and diagnostics.
Wirkmechanismus
Ethyl 12-fluororetinoate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding regulates gene transcription and influences cellular growth, differentiation, and apoptosis. The presence of the fluorine atom enhances the compound’s stability and bioavailability, making it a potent modulator of retinoic acid pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retinoic Acid: The parent compound of ethyl 12-fluororetinoate, known for its role in regulating gene expression and cellular differentiation.
Retinol: A precursor to retinoic acid, commonly used in skincare products.
Retinal: An aldehyde form of vitamin A, essential for vision.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other retinoids. This modification allows for more precise targeting of retinoic acid pathways and improved therapeutic potential .
Eigenschaften
CAS-Nummer |
3887-00-1 |
|---|---|
Molekularformel |
C22H31FO2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
ethyl (2E,4Z,6Z,8E)-4-fluoro-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C22H31FO2/c1-7-25-21(24)15-18(4)20(23)13-11-16(2)10-12-19-17(3)9-8-14-22(19,5)6/h10-13,15H,7-9,14H2,1-6H3/b12-10+,16-11-,18-15+,20-13- |
InChI-Schlüssel |
XPMUOSSKBRSJAP-XZSVXRJRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C(=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C)/F |
Kanonische SMILES |
CCOC(=O)C=C(C)C(=CC=C(C)C=CC1=C(CCCC1(C)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)


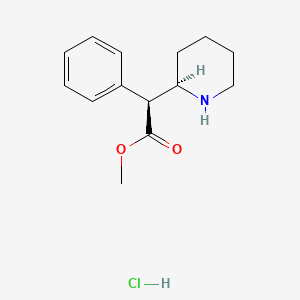
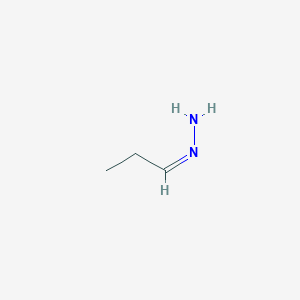
![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
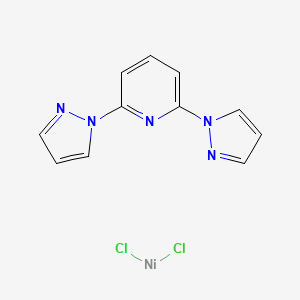
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
